Product packaging for Methyl N-Boc-thiazolidine-2-carboxylate(Cat. No.:CAS No. 1073539-15-7)

Methyl N-Boc-thiazolidine-2-carboxylate

Cat. No.: B3210640
CAS No.: 1073539-15-7
M. Wt: 247.31 g/mol
InChI Key: KHTZFUJPNHKSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-Boc-thiazolidine-2-carboxylate is a key protected intermediate in organic and medicinal chemistry research. This compound features a thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen atoms known for its diverse bioactivity . The structure incorporates both a methyl ester and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. Thiazolidine-based scaffolds are of significant research interest due to their wide range of potential biological activities. These include serving as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, and they are frequently explored in drug discovery programs . The Boc-protected amine is stable under a variety of conditions but can be readily deprotected under mild acidic conditions, allowing for selective functionalization of the thiazolidine nitrogen atom in multi-step synthetic sequences. This reagent is particularly valuable for probing protein synthesizing systems, as related thiazolidine-2-carboxylic acids have been studied as proline analogs that can be incorporated into polypeptides . Physical Properties and Safety: Please refer to the Certificate of Analysis (COA) for batch-specific data, including purity, melting point, and boiling point. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4S B3210640 Methyl N-Boc-thiazolidine-2-carboxylate CAS No. 1073539-15-7

Properties

IUPAC Name

3-O-tert-butyl 2-O-methyl 1,3-thiazolidine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(13)11-5-6-16-7(11)8(12)14-4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTZFUJPNHKSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl N Boc Thiazolidine 2 Carboxylate and Analogues

Classical Approaches to Thiazolidine (B150603) Ring Formation

The synthesis of the thiazolidine ring, the heterocyclic core of the target molecule, is primarily achieved through the condensation of L-cysteine or its derivatives with various carbonyl compounds. This reaction is a cornerstone in the preparation of a wide array of thiazolidine-based structures.

Condensation Reactions of L-Cysteine and Derivatives with Carbonyl Compounds

The reaction between the amino acid L-cysteine and a carbonyl compound involves the formation of two new bonds to create the five-membered ring. This process is a versatile and widely studied method for generating thiazolidine-4-carboxylic acids. nih.gov

The condensation of L-cysteine with aldehydes or ketones is a well-established method for forming the thiazolidine ring structure. researchgate.netresearchgate.net The reaction typically proceeds through the initial formation of a Schiff base (imine) intermediate between the primary amine of L-cysteine and the carbonyl group of the aldehyde or ketone. dss.go.th This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the cyclized thiazolidine product. dss.go.th

The reaction with formaldehyde, for instance, yields thiazolidine-4-carboxylic acid. acs.orgrdd.edu.iq Similarly, acetaldehyde (B116499) reacts with L-cysteine to form 2-methylthiazolidine-4-carboxylic acid. researchgate.net The reaction is generally applicable to a wide range of aliphatic and aromatic aldehydes. researchgate.netmdpi.com The mechanism involves the nucleophilic amino group of cysteine attacking the carbonyl carbon, which, after dehydration, is attacked by the thiolate group to complete the cyclization. dss.go.th

Table 1: Examples of Thiazolidine Formation from L-Cysteine and Carbonyls

Carbonyl Compound L-Cysteine Derivative Resulting Thiazolidine Product Reference(s)
Formaldehyde L-Cysteine Thiazolidine-4-carboxylic acid acs.org, nih.gov
Acetaldehyde L-Cysteine 2-Methylthiazolidine-4-carboxylic acid researchgate.net, nih.gov
p-Hydroxy benzaldehyde L-Cysteine 2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid nanobioletters.com
Various Aldehydes L-Cysteine 2-Substituted-thiazolidine-4-carboxylic acids mdpi.com

The conditions under which the cyclization is performed can significantly impact the reaction's efficiency and stereochemical outcome. Both the solvent and the presence of catalysts play crucial roles. Protic solvents are believed to facilitate the reaction by sequestering the water molecule produced during the formation of the Schiff base intermediate. dss.go.th Studies have shown that the choice of solvent can influence the ratio of diastereomers formed, with solvents like DMSO favoring the trans isomer and CDCl₃ favoring the cis isomer in certain reactions. nanobioletters.com

Catalysis is also a key factor. The reaction can be promoted by general acid or base catalysis. Phosphate buffers have been shown to promote thiazolidine formation, potentially by stabilizing carbocation intermediates and facilitating the final cyclization step. dss.go.th While some reactions proceed efficiently without a catalyst at physiological pH, others benefit from the addition of catalysts to enhance the rate and yield. researchgate.net For related syntheses of thiazolidine derivatives, various catalysts have been employed, including Lewis acids and heterogeneous catalysts, which can activate the carbonyl and imine groups toward nucleophilic attack. nih.gov

Incorporation of the N-Boc Protecting Group

To synthesize the target compound, Methyl N-Boc-thiazolidine-2-carboxylate, the nitrogen atom of the pre-formed thiazolidine ring must be protected with a tert-butyloxycarbonyl (Boc) group. This is a common strategy in peptide synthesis and the synthesis of other complex molecules to prevent the amine group from participating in unwanted side reactions. wikipedia.orgtotal-synthesis.com

The most common and efficient reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride (B1165640). wikipedia.orgchemicalbook.comsigmaaldrich.com The protection reaction involves treating the thiazolidine-2-carboxylic acid (or its methyl ester) with Boc₂O in the presence of a base. wikipedia.orgnih.gov The mechanism involves a straightforward nucleophilic attack of the thiazolidine's secondary amine on one of the carbonyl carbons of the Boc anhydride. total-synthesis.com

Common bases used for this transformation include sodium hydroxide (B78521), sodium bicarbonate, or tertiary amines like triethylamine (B128534) (TEA). wikipedia.orgnih.gov The reaction is often carried out in a mixed solvent system, such as water/THF or water/dioxane, to ensure solubility of both the starting material and the reagents. nih.gov Another reagent that can be used is tert-butyl chloroformate (BocCl), though it is less stable and convenient than Boc₂O. total-synthesis.com

Table 2: General Conditions for N-Boc Protection

Reagent Base Solvent System Temperature Reference(s)
Di-tert-butyl dicarbonate (Boc₂O) Sodium Hydroxide Water / THF 0 °C to RT wikipedia.org, nih.gov
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) Dichloromethane (B109758) (DCM) Room Temperature total-synthesis.com
Di-tert-butyl dicarbonate (Boc₂O) 4-Dimethylaminopyridine (B28879) (DMAP) Acetonitrile Room Temperature wikipedia.org, wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O) Sodium Bicarbonate Water / Chloroform (B151607) Reflux wikipedia.org

Achieving selective protection of the nitrogen atom in thiazolidine-4-carboxylic acid is crucial. The amine group is generally more nucleophilic than the carboxylate anion or the ring's sulfur atom, allowing for a high degree of selectivity under appropriate basic conditions. total-synthesis.com By carefully controlling the reaction pH and stoichiometry, the Boc group can be directed specifically to the nitrogen.

For the synthesis of the final methyl ester, the protection can be carried out on thiazolidine-4-carboxylic acid, followed by esterification of the carboxylic acid. Alternatively, the carboxylic acid can be esterified first to form methyl thiazolidine-4-carboxylate, which is then subjected to N-Boc protection. The latter route can sometimes be advantageous as it removes the acidic proton of the carboxylic acid, simplifying the reaction conditions for the N-protection step. The use of Boc₂O is highly effective for the chemoselective N-protection of amino acids and their derivatives. organic-chemistry.orgnih.gov The stability of the resulting N-Boc group to a wide range of nucleophilic and basic conditions makes it an ideal protecting group for subsequent synthetic transformations. total-synthesis.comwikipedia.org

Esterification of Thiazolidine-2-Carboxylic Acids

The synthesis of the target molecule, this compound, often involves the final key step of esterifying the corresponding carboxylic acid, namely N-Boc-thiazolidine-2-carboxylic acid. This transformation is a fundamental process in organic synthesis, aimed at converting a carboxylic acid into an ester. The general reaction involves the condensation of the thiazolidine carboxylic acid with an alcohol. For instance, a common laboratory procedure involves coupling the acid with the alcohol using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov

Methyl Ester Formation Techniques

To specifically form the methyl ester, various methylation techniques can be employed, offering different advantages in terms of reaction conditions, substrate scope, and functional group tolerance. The choice of method can be critical for achieving high yields without affecting sensitive functional groups, such as the N-Boc protecting group. organic-chemistry.org

Several modern and classical methods are available for the O-methylation of carboxylic acids:

Dimethyl Carbonate (DMC): A non-toxic and environmentally friendly methylating agent. Base-catalyzed methyl transfer from DMC to a carboxylic acid provides high selectivity for esterification under mild conditions, which helps in preserving the stereochemistry at any epimerizable centers. organic-chemistry.org

Copper-Catalyzed Methylation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) as the methyl source in the presence of a copper catalyst. It is noted for its broad substrate scope and excellent tolerance of various functional groups. organic-chemistry.org

Scandium(III) Triflate Catalysis: Sc(OTf)₃ can catalyze the direct transesterification of carboxylic esters in boiling alcohols. This allows for the preparation of methyl esters from other ester types in high yields. organic-chemistry.org

Sonochemical Methods: A polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate can catalyze the rapid methyl esterification of carboxylic acids under ultrasound irradiation. This method is efficient for substrates with reactive or labile functionalities. organic-chemistry.org

The following table summarizes various techniques for methyl ester formation.

Method Reagents Key Advantages Reference
Base-CatalyzedDimethyl Carbonate, BaseGreen reagent, mild conditions, preserves stereochemistry organic-chemistry.org
Copper-CatalyzedDimethyl Sulfoxide (DMSO), Cu CatalystBroad substrate scope, good functional group tolerance organic-chemistry.org
Acid-CatalyzedMethanol (B129727), Sc(OTf)₃High yields, applicable for transesterification organic-chemistry.org
SonochemicalPolymer-supported PPh₃, TCT, Na₂CO₃Rapid reaction times, suitable for labile substrates organic-chemistry.org

Advanced Synthetic Approaches

Beyond the final esterification step, advanced synthetic strategies focus on the efficient and stereocontrolled construction of the core thiazolidine scaffold. These methods aim to improve yield, selectivity, and process sustainability.

Dynamic Kinetic Resolution in Thiazolidine Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. wikipedia.orgmdpi.com This process combines two key features in a single pot: the rapid, reversible racemization of the starting material and a highly enantioselective reaction that irreversibly consumes one of the enantiomers faster than the other. wikipedia.orgprinceton.edu

In the context of thiazolidine synthesis, DKR could be applied to a racemic thiazolidine precursor. The process would require a catalyst for racemization and a stereoselective agent (often an enzyme or a chiral catalyst) for the resolution step. rsc.org

Principles of Dynamic Kinetic Resolution (DKR)

Component Function Description
Racemization Interconverts the (R) and (S) enantiomers of the starting material. Ensures that the slow-reacting enantiomer is continuously converted into the fast-reacting one. The rate of racemization should ideally be faster than or equal to the rate of the resolution reaction. princeton.edu
Kinetic Resolution Preferentially reacts with one enantiomer. A highly stereoselective reaction, often catalyzed by an enzyme (e.g., lipase) or a chiral metal complex, that transforms only one enantiomer into the desired product. rsc.org

| Outcome | High yield of a single enantiomer. | Theoretically allows for up to 100% conversion of the racemic starting material into a single enantiopure product. wikipedia.org |

The application of DKR has been successful in the synthesis of various chiral molecules and represents a state-of-the-art approach for producing enantiopure building blocks like chiral thiazolidines. rsc.orgyoutube.com

Electrochemistry-Assisted Syntheses of Related Thiazolidine Systems

Electrochemical synthesis is emerging as a mild, efficient, and sustainable alternative to traditional chemical methods. rsc.org It uses electrical current to drive chemical reactions, often avoiding the need for harsh reagents. The electrochemical behavior of thiazolidine has been studied, revealing that it can be oxidized at a gold electrode, which suggests its suitability for manipulation via electrochemical methods. mdpi.com Thiazolidine exists in a tautomeric equilibrium with its acyclic thiol form, which is readily oxidized. mdpi.com

Recent advancements have demonstrated the power of electrochemistry in synthesizing related nitrogen-containing heterocycles. For example, pyrrolidines and oxazolines can be synthesized through electrochemical intramolecular cyclization of the corresponding amino alcohols. rsc.org This type of strategy could be adapted for the synthesis of thiazolidine rings from 1,2-aminothiol precursors, offering a green and reagent-minimalist approach to constructing the core scaffold.

Multi-Component Reactions for Thiazolidine Scaffolds

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial parts of all the initial components. nih.gov MCRs are prized for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple starting materials. nih.govbohrium.com

The synthesis of the thiazolidine scaffold is well-suited to MCR strategies. The most common three-component reaction for producing 1,3-thiazolidin-4-ones involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid like thioglycolic acid. ekb.eg This approach can be adapted to produce a variety of substituted thiazolidine derivatives.

Generalized Three-Component Reaction for a Thiazolidine Scaffold

Reactant 1 Reactant 2 Reactant 3 Product Key Features

These advanced methods highlight the ongoing innovation in the synthesis of heterocyclic compounds, providing powerful tools for the efficient and selective preparation of molecules like this compound.

Stereoselective Synthesis and Chiral Induction in Thiazolidine Systems

The inherent chirality of many thiazolidine derivatives necessitates synthetic strategies that can selectively produce a desired stereoisomer. Chiral induction, the process of transferring chirality from a starting material or a catalyst to the product, is fundamental in these syntheses. The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, is a prevalent motif in numerous natural products and pharmaceutical agents. researchgate.net The development of stereoselective methods for its construction is therefore of significant interest.

Control of Chiral Centers at C-2 and C-4 Positions

The thiazolidine ring in the target molecule contains two principal stereocenters: one at the C-2 position, where the carboxylate group is attached, and another at the C-4 position. The absolute configuration of these centers dramatically influences the molecule's three-dimensional structure and its biological interactions.

A primary and effective strategy for establishing the stereochemistry at the C-4 position is the use of chiral starting materials. L-cysteine, a naturally occurring amino acid, is a common precursor in the synthesis of 4-carboxy-substituted thiazolidines. nanobioletters.comrsc.orgresearchgate.net The (R)-configuration of the C-4 position in the final thiazolidine product is directly derived from the inherent stereochemistry of the L-cysteine backbone. researchgate.net

The condensation reaction between L-cysteine and an aldehyde or ketone forms the thiazolidine ring. This reaction proceeds through the formation of a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon. researchgate.net While the C-4 stereocenter is fixed by the choice of L-cysteine, the C-2 position becomes a new stereocenter, leading to the formation of two possible diastereomers, typically designated as cis-(2R,4R) and trans-(2S,4R). nanobioletters.com

The ratio of these diastereomers can be influenced by various reaction parameters. Research has shown that the choice of solvent can have a powerful impact on the diastereomeric outcome. For instance, in the synthesis of certain 2-arylthiazolidine-4-carboxylic acids, a mixture of diastereomers was observed, with the ratio dependent on the reaction conditions. nanobioletters.com One study reported that when using dimethyl sulfoxide (DMSO) as the solvent, the trans isomer was favored, whereas the use of chloroform (CDCl3) resulted in the cis isomer being the major product. nanobioletters.com Another report indicated that conducting the cyclization in acidified methanol can also influence the diastereomeric ratio, in some cases providing better yields and different selectivity compared to previously reported methods. researchgate.net This solvent-dependent selectivity suggests that the transition state of the cyclization is sensitive to the polarity and coordinating ability of the surrounding medium.

Furthermore, epimerization at the C-2 position can occur. For example, a study involving 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid showed that while the reaction initially produced a single isomer, this isomer would epimerize in NMR solvents over time to form a diastereomeric mixture. researchgate.net This highlights the dynamic nature of the C-2 stereocenter under certain conditions.

Diastereoselective Cyclization Strategies

Achieving high diastereoselectivity in the cyclization step is crucial for an efficient synthesis. This involves controlling the approach of the nucleophilic thiol group to the electrophilic imine carbon. The conformation of the imine intermediate and the nature of the substituents on both the nitrogen and the imine carbon play significant roles.

Base-catalyzed cyclization strategies have been explored to improve diastereoselectivity. The choice of base can influence the rate and stereochemical course of the reaction. nih.gov In related heterocyclic syntheses, tuning the base catalyst has been shown to be a powerful tool for achieving diastereodivergence, where either one of two diastereomers can be selectively formed from a common precursor. rsc.org For instance, in thia-Michael additions, the use of different bases such as diisopropylethylamine (i-Pr2NEt) or 1,4-diazabicyclooctane (DABCO) can lead to different diastereomeric products with high selectivity. rsc.org This principle can be extended to thiazolidine formation, where the base can modulate the conformation of the reaction intermediate to favor one cyclization pathway over another.

The mechanism often involves the base-assisted deprotonation of the thiol to form a more potent nucleophile (thiolate), which then attacks the imine. nih.gov The stereochemical outcome is determined during this irreversible ring-closing step. Factors that can be manipulated to control this step include:

Catalyst Choice : As seen in analogous systems, Lewis bases or other nucleophilic promoters can be employed. For example, in aldol-lactonization reactions, a nucleophilic promoter like 4-dimethylaminopyridine (4-DMAP) was shown to be effective in achieving high diastereoselectivity. nih.gov

Solvent Effects : As mentioned previously, the solvent can stabilize or destabilize different transition states, thereby influencing the diastereomeric ratio. nanobioletters.comnih.gov

Temperature : Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy, leading to the thermodynamically more stable product.

By carefully selecting the chiral precursor to set the C-4 stereocenter and meticulously optimizing the cyclization conditions—including the solvent, catalyst, and temperature—chemists can effectively control the stereochemical outcome at the C-2 position, enabling the diastereoselective synthesis of specific isomers of this compound and its analogues.

Chemical Reactivity and Transformations of Methyl N Boc Thiazolidine 2 Carboxylate Derivatives

Reactions Involving the Carboxylate Moiety

The methyl ester at the C-2 position of the thiazolidine (B150603) ring is amenable to several classical transformations, including amidation, hydrolysis, and reduction. These reactions allow for the elaboration of the C-2 substituent, converting the ester into amides, carboxylic acids, or primary alcohols, which are key functional groups in many biologically active molecules.

Amidation and Peptide Coupling Reactions

The carboxylate functionality of Methyl N-Boc-thiazolidine-2-carboxylate can be readily converted into an amide bond, a cornerstone transformation in peptide synthesis and medicinal chemistry. This process typically involves the reaction of the ester or the corresponding carboxylic acid with a primary or secondary amine. For direct amidation of the ester, harsher conditions might be required. A more common and milder approach involves a two-step sequence: first, hydrolysis of the methyl ester to the free carboxylic acid (N-Boc-thiazolidine-2-carboxylic acid), followed by an amine coupling reaction.

This coupling is facilitated by a wide array of reagents designed to activate the carboxylic acid, thereby promoting nucleophilic attack by the amine. rsc.org These reagents convert the carboxylic acid into a more reactive intermediate in situ, such as an active ester, acyl azide, or acylphosphonium salt. rsc.orgmasterorganicchemistry.com The choice of coupling reagent is crucial for ensuring high yields and, particularly with chiral substrates like thiazolidine derivatives derived from cysteine, for minimizing racemization at the α-carbon. arkat-usa.org

Commonly employed coupling reagents for this transformation are summarized in the table below. The reaction is typically performed in aprotic solvents like Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) and often includes an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce the loss of stereochemical integrity. arkat-usa.org The N-Boc protecting group is compatible with these conditions, providing a stable scaffold for building peptide chains or other amide-containing structures. rsc.org

Coupling Reagent ClassExamplesTypical AdditiveKey Features
CarbodiimidesDCC, DIC, EDCHOBt, HOAtWidely used, cost-effective; byproduct removal can be an issue (urea). arkat-usa.org
Phosphonium SaltsBOP, PyBOP, PyAOPDIPEA, Hünig's BaseHighly efficient and rapid; particularly effective for hindered couplings. arkat-usa.org
Uronium/Aminium SaltsHBTU, TBTU, HATUDIPEA, Hünig's BaseVery popular due to high efficiency, fast reaction times, and low racemization. arkat-usa.org

Ester Hydrolysis and Transesterification

The methyl ester of N-Boc-thiazolidine-2-carboxylate can be hydrolyzed to its corresponding carboxylic acid, N-Boc-thiazolidine-2-carboxylic acid. This saponification is typically achieved under basic conditions, as acidic conditions could risk cleaving the acid-sensitive N-Boc group. Mild bases such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like methanol (B129727)/water or tetrahydrofuran (B95107)/water are commonly employed. arkat-usa.orgchemicalforums.com The reaction progress is carefully monitored to ensure complete hydrolysis without significant degradation or deprotection. The resulting carboxylate salt is then neutralized with a mild acid during workup to yield the free carboxylic acid.

While less common, transesterification is also a possible transformation. This reaction would involve treating the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group. The conditions would need to be carefully selected to favor the transesterification process over competing reactions, such as the hydrolysis or the cleavage of the Boc group.

Reduction of the Ester Group

The ester group at the C-2 position can be reduced to a primary alcohol, yielding (N-Boc-thiazolidin-2-yl)methanol. This transformation requires a potent reducing agent, as esters are significantly less reactive than aldehydes or ketones.

The reagent of choice for this reduction is typically Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgharvard.edu LiAlH₄ is a powerful source of hydride ions and readily reduces esters to primary alcohols. numberanalytics.com The reaction is usually carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. harvard.edu

In contrast, Sodium Borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions (e.g., at room temperature in alcoholic solvents). masterorganicchemistry.com While certain modified conditions, such as the use of additives (e.g., CaCl₂, ZnCl₂) or higher temperatures, can sometimes enable NaBH₄ to reduce esters, LiAlH₄ remains the more reliable and conventional choice for this specific transformation. reddit.comresearchgate.net

ReagentTypical SolventReactivity with EsterProduct
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl EtherHighPrimary Alcohol
Sodium Borohydride (NaBH₄)Methanol, EthanolVery Low / None (under standard conditions)No Reaction

Transformations of the Thiazolidine Ring System

The thiazolidine ring itself is a dynamic heterocyclic system capable of undergoing significant structural changes, including ring-opening, ring-closing, and rearrangement reactions. These transformations provide pathways to novel heterocyclic structures, including more complex fused bicyclic systems.

Ring-Opening and Ring-Closing Reactions

The thiazolidine ring exists in a pH-dependent equilibrium with its ring-opened form. Under acidic conditions, protonation of the ring nitrogen can facilitate the cleavage of the C2-N bond, leading to the formation of a resonance-stabilized thiol iminium ion. nih.gov This process is a form of ring-chain tautomerism. rsc.org The equilibrium between the closed thiazolidine ring and the open iminium form is a key characteristic of its chemistry, influencing its stability and reactivity. nih.govrsc.org

Synthetically, thiazolidine rings are often formed via ring-closing reactions. The most common method involves the condensation of a 1,2-aminothiol, such as a cysteine derivative, with an aldehyde or ketone. This reaction proceeds via the formation of a Schiff base (imine) intermediate, which then undergoes an intramolecular nucleophilic attack by the thiol group to close the five-membered ring. nih.gov Another powerful strategy for forming cyclic structures is Ring-Closing Metathesis (RCM), which can be applied to suitably designed di-alkene precursors to form unsaturated rings. thermofisher.com

Rearrangement Pathways (e.g., to Fused Bicyclic Systems)

The thiazolidine scaffold can be induced to undergo rearrangements to form more complex, fused bicyclic systems. These transformations often leverage the inherent reactivity of the sulfur and nitrogen heteroatoms.

A notable example involves an acid-catalyzed rearrangement of thiazolidine derivatives. For instance, a 2-substituted thiazolidine derived from L-cysteine can undergo a stereoselective conversion upon treatment with acid. rsc.org This process is initiated by the ring-opening to an iminium intermediate. Subsequent intramolecular nucleophilic attack by a pendant hydroxyl group, followed by lactamization, can lead to the formation of a fused oxathiane–γ-lactam bicyclic system, a novel and synthetically useful scaffold. rsc.org

Furthermore, the thiazole (B1198619) core, which can be derived from thiazolidines through oxidation, is a key component in the synthesis of various fused heterocycles. rsc.orgrsc.org For example, bicyclic thiazolo-2-pyridones can undergo cycloaddition reactions with arynes to produce complex, fused thiazolo-isoquinolone structures. nih.govacs.org These types of transformations highlight the utility of the thiazolidine ring system as a template for constructing diverse and medicinally relevant fused heterocyclic architectures. osi.lv

Reactions at the Sulfur Atom

The sulfur atom within the thiazolidine ring is a key site for chemical modification, primarily through oxidation. Enzymatic studies have provided insight into this reactivity. Proline dehydrogenase, for instance, has been shown to catalyze the oxidation of thiazolidine carboxylates. nih.gov In a reaction analogous to that of proline, the sulfur-containing ring undergoes oxidation. Specifically, thiazolidine-2-carboxylate (T2C) is oxidized to Δ⁴-thiazoline-2-carboxylate. nih.gov This transformation indicates that the sulfur atom facilitates the oxidation process, making the compound a facile substrate for certain enzymes. nih.gov The resulting oxidized product, a thiazoline (B8809763) derivative, can then undergo further reactions such as hydrolysis. nih.gov

Starting MaterialOxidizing Agent/SystemProductReference
Thiazolidine-2-carboxylate (T2C)Proline Dehydrogenase (PRODH)Δ⁴-Thiazoline-2-carboxylate (Δ⁴-T2C) nih.gov
Thiazolidine-4-carboxylate (T4C)Proline Dehydrogenase (PRODH)Δ²-Thiazoline-4-carboxylic acid (Δ²-T4C) nih.gov

Derivatization at C-2 and C-5 Positions

The thiazolidine ring allows for substitutions at various positions, with C-2 and C-5 being particularly important for creating structural diversity. nih.gov

The C-2 position is commonly derivatized by reacting L-cysteine or its esters with a range of aldehydes. nih.govresearchgate.net This condensation reaction forms the thiazolidine ring and introduces a substituent at the C-2 position, creating two chiral centers at C-2 and C-4. nih.gov For example, the reaction of L-cysteine with various benzaldehydes yields (2RS,4R)-2-arylthiazolidine-4-carboxylic acids. nih.gov This approach is fundamental in synthesizing libraries of thiazolidine derivatives with diverse aryl groups at the C-2 position. nih.govresearchgate.net

The C-5 position , while less commonly derivatized in the context of this specific scaffold, is also a potential site for modification in the broader class of thiazolidinones. mdpi.com The high reactivity of the methylene (B1212753) group adjacent to the carbonyl in related thiazolidinone structures suggests its potential for functionalization. researchgate.net

Starting MaterialsProduct (C-2 Substituted)Reference
L-Cysteine and Benzaldehyde(2RS,4R)-2-Phenylthiazolidine-4-carboxylic acid nih.gov
L-Cysteine and N-(4-formyl-phenyl)-acetamide(2RS,4R)-2-(4-Acetamidophenyl)-thiazolidine-4-carboxylic acid nih.gov
(R)-Cysteine and Salicylaldehyde(2RS)-(2-Hydroxyphenyl)thiazolidine-(4R)-carboxylic acids researchgate.net

Reactivity of the N-Boc Protecting Group

Selective Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group due to its stability and the variety of methods available for its removal. nih.gov The selective cleavage of the N-Boc group from the thiazolidine ring is a critical step in many synthetic sequences. A range of strategies has been developed, from traditional acidic methods to milder, more specialized conditions. nih.govmdpi.com

Traditional deprotection often involves strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). nih.govreddit.com However, for substrates sensitive to harsh acidic conditions, alternative methods are preferred. nih.gov Mild procedures have been developed using reagents like oxalyl chloride in methanol, which can effect deprotection at room temperature in high yields. nih.gov This method has proven effective for compounds with other acid-labile groups, such as esters, that might be cleaved by stronger acids. nih.gov

For thermally sensitive heterocycles, heating a mixture of the N-Boc compound with silica (B1680970) gel under reduced pressure offers a solvent-free deprotection strategy. researchgate.net Another environmentally sustainable approach involves the use of deep eutectic solvents (DES), such as choline (B1196258) chloride/p-toluenesulfonic acid, which can act as both the reaction medium and the catalyst. mdpi.com Furthermore, catalytic amounts of iron(III) salts have been shown to selectively and cleanly remove the Boc group. rsc.org

Reagent/SystemConditionsNotesReferences
Trifluoroacetic acid (TFA) in DCM0°C to room temperatureStandard, strong acid method. nih.govreddit.com
Oxalyl chloride in MethanolRoom temperature, 1-4 hoursMild conditions, suitable for substrates with other acid-labile groups. nih.gov
Silica GelHeating under reduced pressureSolvent-free method, good for thermally-sensitive heterocycles. researchgate.net
Choline chloride/p-toluenesulfonic acid (DES)Room temperatureGreen and sustainable method; acts as both catalyst and solvent. mdpi.com
Iron(III) saltsCatalytic amountPractical and selective catalytic method. rsc.org
HCl in Dioxane/Methanol0°C to room temperatureAlternative strong acid condition. nih.govreddit.com

N-Functionalizations (e.g., Acetylation)

The nitrogen atom of the thiazolidine ring, once protected by the Boc group, can also be a site for further functionalization. A common transformation is N-acetylation, which can be achieved after the synthesis of the thiazolidine ring. nih.govresearchgate.net

For instance, the free amino group of a thiazolidine derivative can be acetylated using acetyl chloride. nih.gov Another common method involves the use of acetic anhydride (B1165640) to introduce the acetyl group. biosynth.com This N-acetylation results in compounds like N-acetyl-thiazolidine-4-carboxylic acid, which have been studied for various applications. researchgate.netbiosynth.com The synthesis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives has been reported, demonstrating that this functionalization is compatible with a variety of substituents on the thiazolidine ring. researchgate.net

Stereochemical and Conformational Analysis of N Boc Thiazolidine 2 Carboxylate Systems

Absolute Configuration Determination and Stereochemical Assignment

The precise three-dimensional arrangement of atoms in N-Boc-thiazolidine-2-carboxylate derivatives is fundamental to understanding their chemical and biological properties. The absolute configuration and differentiation of stereoisomers are typically achieved through a combination of X-ray crystallography and spectroscopic techniques.

Single-crystal X-ray diffraction is an unequivocal method for determining the absolute configuration of chiral molecules. For thiazolidine (B150603) derivatives, this technique provides precise data on bond lengths, bond angles, and the spatial arrangement of substituents, confirming the stereochemistry at the chiral centers. nih.govscispace.com

Studies on related thiazolidinone derivatives have shown that the thiazolidine ring can be nearly planar. nih.gov For instance, the crystal structure of (Z)-2-hydroxy-4-methyl-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide revealed that the non-hydrogen atoms of the main molecule are approximately planar. nih.gov In other cases, the molecular geometry is defined by the dihedral angle between the thiazolidine ring and its substituents. scispace.com The synthesis and X-ray analysis of various substituted thiazolidines have confirmed their structures and provided detailed geometric parameters. mdpi.com

Interactive Table: Crystallographic Data for a Related Thiazolidinone Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 7.3739 (12)
b (Å) 8.5110 (13)
c (Å) 12.493 (2)
α (°) 103.047 (2)
β (°) 101.385 (2)
γ (°) 92.532 (2)

Data from the crystal structure of (Z)-2-hydroxy-4-methyl-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide trihydrate. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating stereoisomers in solution. For N-Boc-thiazolidine-2-carboxylate systems, 1H and 13C NMR spectra can reveal the presence of different diastereomers. researchgate.netnih.gov Epimerization at the C2 position of the thiazolidine ring can often be observed, leading to a mixture of diastereomers in solution. researchgate.netrsc.org The ratio of these diastereomers can be quantified by integrating the corresponding signals in the NMR spectrum. researchgate.net

Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are particularly useful for assigning the relative stereochemistry. rsc.orgnih.gov For example, NOESY experiments can establish through-space correlations between protons, which helps in determining the conformation and relative configuration of the substituents on the thiazolidine ring. nih.gov The presence of the bulky N-Boc group can lead to the observation of rotamers in the NMR spectrum due to restricted rotation around the N-C(O) bond. nih.gov

Conformational Preferences and Dynamics of the Thiazolidine Ring

The five-membered thiazolidine ring is not planar and adopts puckered conformations to relieve ring strain. The nature and orientation of substituents significantly influence these conformational preferences.

Similar to other five-membered heterocyclic rings like pyrrolidine, the thiazolidine ring typically adopts an envelope or a twist conformation. nih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. The specific atom that is out of plane defines the particular envelope form. The puckering of the ring is a dynamic process, and the equilibrium between different conformations can be influenced by substituents and the solvent environment. While detailed studies specifically on the ring puckering of methyl N-Boc-thiazolidine-2-carboxylate are not abundant, analogies can be drawn from studies on proline, a related five-membered ring system. nih.gov

The N-Boc (tert-butoxycarbonyl) group introduces an additional layer of conformational complexity due to restricted rotation around the amide bond. This can lead to the existence of distinct rotamers, which are often observable by NMR spectroscopy, particularly at low temperatures. researchgate.net The ratio of these rotamers depends on the steric and electronic environment around the nitrogen atom. researchgate.net For instance, in N-Boc-2-aryl-1,2-dihydroquinolines, a related system, a 2:1 ratio of rotamers was observed, with the carbonyl group preferentially oriented away from the bulkier substituent. researchgate.net Variable temperature NMR studies can provide kinetic data on the barrier to rotation of the N-Boc group. researchgate.net

Impact of Stereochemistry on Molecular Architecture and Reactivity

For example, the stereochemistry at the C2 and C4 positions can influence the facial selectivity of reactions involving the carboxylate group or other functional groups attached to the ring. In the synthesis of bicyclic systems derived from thiazolidine derivatives, the stereochemistry of the starting material was found to be crucial in determining the stereochemistry of the final products. rsc.org Furthermore, epimerization at the C2 position can lead to a mixture of products if the reaction conditions allow for ring-opening and closing of the thiazolidine ring. researchgate.netrsc.org The biological activity of many thiazolidinone derivatives is often dependent on their specific stereoisomeric form, highlighting the importance of stereochemical control in their synthesis. researchgate.net

Diastereomeric Control in Synthetic Pathways

The synthesis of N-Boc-thiazolidine-2-carboxylates and their parent acids typically begins with the condensation of L-cysteine (which has a fixed R configuration at the C-4 position of the resulting ring) with an aldehyde or ketone. This reaction creates a new stereocenter at the C-2 position, leading to the potential formation of two diastereomers, (2R,4R) and (2S,4R).

The control of diastereoselectivity in this initial cyclization is a key aspect of their synthesis. The reaction of L-cysteine with carbonyl compounds can result in a mixture of diastereomers. For instance, the reaction with aromatic aldehydes in boiling acidified methanol (B129727) has been shown to produce diastereomeric mixtures of the corresponding 2-aryl-thiazolidine-4-carboxylic acids. rsc.org The subsequent protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group is crucial, as it can prevent the epimerization at the C-2 position, which might otherwise occur via ring-opening to an iminium intermediate and re-cyclization. rsc.org

Further synthetic modifications of the thiazolidine ring also require careful stereochemical control. In one study, the reaction of lithiated N-Boc-thiazolidine with various aldehydes was examined. nii.ac.jp This reaction, which forms a new C-C bond at the C-2 position, produces both syn and anti diastereomeric alcohols. The ratio of these diastereomers and their enantiomeric purity can be influenced by the choice of reagents and reaction conditions, such as the use of a chiral ligand like (-)-sparteine. nii.ac.jp This process proceeds through a dynamic thermodynamic resolution pathway to achieve high enantioselectivity. nii.ac.jp

The stereochemical outcome of these reactions is often determined using advanced analytical techniques. Two-dimensional NMR spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (2D-NOESY), is a powerful tool for establishing the relative configuration of the stereocenters. nih.gov For example, a NOE correlation between the protons at C-2 and C-4 indicates a cis relationship, which helps in the unambiguous assignment of the diastereomers. nih.gov

Table 1: Diastereoselectivity in the Reaction of Lithiated N-Boc-Thiazolidine with Aldehydes

EntryAldehydeProductYield (%)syn:anti RatioEnantiomeric Excess (ee, %)
1BenzaldehydeAcetate of 2-(hydroxy(phenyl)methyl)thiazolidine-3-carboxylate7442:58syn: 93%, anti: 88%
2p-TolualdehydeAcetate of 2-(hydroxy(p-tolyl)methyl)thiazolidine-3-carboxylate8045:55syn: 82%, anti: 91%
3p-AnisaldehydeAcetate of 2-(hydroxy(p-methoxyphenyl)methyl)thiazolidine-3-carboxylate8046:54syn: 81%, anti: 92%
4p-ChlorobenzaldehydeAcetate of 2-((p-chlorophenyl)(hydroxy)methyl)thiazolidine-3-carboxylate7943:57syn: 83%, anti: 92%
This table is based on data from the highly enantioselective reaction of lithiated N-Boc-thiazolidine with various aldehydes in the presence of (-)-sparteine. The data illustrates the diastereomeric control and enantioselectivity achieved in the synthesis of C-2 substituted derivatives. nii.ac.jp

Chirality Transfer in Chemical Transformations

Chirality transfer is a fundamental concept in asymmetric synthesis where the stereochemistry of a chiral starting material dictates the configuration of new stereocenters formed during a chemical reaction. In N-Boc-thiazolidine-2-carboxylate systems, the (4R) stereocenter derived from L-cysteine serves as the primary source of chirality, influencing the stereochemical outcome of subsequent transformations.

This principle is evident in the initial formation of the thiazolidine ring itself, where the chiral environment provided by the C-4 center influences the approach of the nucleophilic thiol group to the imine intermediate, leading to varying degrees of diastereoselectivity at C-2. rsc.org

A more pronounced example of chirality transfer is observed in reactions where the thiazolidine ring acts as a chiral auxiliary. For example, the synthesis of thiazolidine-4-carboxylic acid derivatives for use as neuraminidase inhibitors starts from L-cysteine hydrochloride, ensuring the retention of the original stereochemistry throughout the synthetic sequence. nih.gov The Boc-protected thiazolidine scaffold, Boc-Thz-OH, has been effectively used as a masked N-terminal cysteine in native chemical ligation, where the integrity of the chiral center is paramount. bachem.com

In more complex transformations, the existing chirality of the thiazolidine ring can direct the formation of multiple new stereocenters. While detailed studies on the methyl ester are specific, related systems demonstrate the principle effectively. For instance, the reaction of β-hydroxy amino acids with certain aldehydes in the presence of a metal catalyst can lead to the formation of oxazolidine (B1195125) rings with high stereospecificity. nih.gov In these cases, there is a retention of chirality at the original stereocenters and a transfer of chirality to the newly generated stereogenic centers. nih.gov Specifically, a starting amino acid with an S configuration at Cα can lead to the formation of new stereocenters with an R configuration. nih.gov This high degree of stereocontrol is often attributed to the formation of rigid, fused-ring transition states. nih.gov

This concept of using the inherent chirality of a building block to guide the stereochemistry of a product is central to the application of this compound and related derivatives in the asymmetric synthesis of complex molecules.

Table 2: Examples of Chirality Transfer in Thiazolidine and Related Systems

Starting MaterialTransformationProductStereochemical Outcome
L-CysteineCyclocondensation with aldehydes2-Substituted-thiazolidine-4-carboxylic acid(4R) configuration is retained; variable diastereoselectivity at C-2. rsc.org
L-Threonine (Cα-S, Cβ-R)Reaction with 4-imidazolecarboxaldehyde and Ni(II)(2R, 3R, 4S, 5R) 4-carboxylato-5-methyl-2-(4-imidazolyl)-1,3-oxazolidineChirality at Cα and Cβ is retained; new stereocenters at C-2 and N-3 are formed with R configuration. nih.gov
D-Threonine (Cα-R, Cβ-S)Reaction with 4-imidazolecarboxaldehyde and Ni(II)(2S, 3S, 4R, 5S) 4-carboxylato-5-methyl-2-(4-imidazolyl)-1,3-oxazolidineChirality at Cα and Cβ is retained; new stereocenters at C-2 and N-3 are formed with S configuration. nih.gov
This table illustrates the principle of chirality transfer, showing how the stereochemistry of a chiral precursor dictates the stereochemistry of the product. While not all examples involve thiazolidines directly, they demonstrate the fundamental concept applicable to these systems.

Applications of N Boc Thiazolidine 2 Carboxylate Derivatives As Synthetic Building Blocks and Intermediates

Utilization in Complex Organic Molecule Synthesis

The thiazolidine (B150603) framework is a cornerstone in the construction of intricate molecular architectures. nih.gov As derivatives of cysteine, these compounds provide a readily available source of chirality and functionality, making them attractive starting points for multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom not only enhances stability and solubility but also modulates the reactivity of the heterocyclic system, enabling controlled chemical manipulations.

N-Boc-thiazolidine-2-carboxylate derivatives are adeptly employed as latent functional groups, which can be unmasked under specific conditions to generate reactive intermediates for the construction of more elaborate heterocyclic structures. A notable application is their use as precursors to aldehydes. For instance, Boc-protected 1,3-thiazolidine-2-carboxylic acid (Boc-Thz-OH) can function as a highly reactive aldehyde precursor. researchgate.net This strategy is leveraged in chemoselective ligation reactions, such as one-pot oxime ligation, where the thiazolidine ring is opened to reveal an aldehyde that subsequently reacts to form a new carbon-nitrogen bond, facilitating the synthesis of complex peptide and protein structures under mild conditions. researchgate.net

The inherent reactivity of the thiazolidine core allows it to be a key component in the synthesis of a diverse array of other heterocyclic systems. nih.gov The sulfur and nitrogen atoms within the ring provide nucleophilic and electrophilic sites that can be exploited in various cyclization and condensation reactions. Researchers have utilized thiazolidine derivatives to access related structures like 2-thiazolines through controlled oxidation, a transformation that is chemoselective and regioselective, affording unsaturation at the 2-position of the heterocycle. researchgate.net This versatility makes N-Boc-thiazolidine-2-carboxylate a valuable building block for generating libraries of heterocyclic compounds for medicinal chemistry and materials science.

The thiazolidine motif is present in a wide range of biologically active natural products. nih.gov Consequently, N-Boc-thiazolidine-2-carboxylate derivatives are logical and effective starting materials for the total synthesis of these complex molecules. They serve as "chiral pool" reagents, where the stereochemistry inherent in the parent L-cysteine is transferred through the synthetic sequence to the final target molecule.

Thiazolidine-4-carboxylic acid derivatives, which are closely related, have been identified as versatile scaffolds in the synthesis of natural products such as the vitamin (+)-biotin. researchgate.net The thiazolidine ring provides the core heterocyclic structure and the necessary stereochemical information. By using the N-Boc protected variant, chemists can perform various transformations on other parts of the molecule without disturbing the sensitive thiazolidine core, which can be deprotected or modified in later stages of the synthesis. This strategic use of protection and inherent chirality is a powerful approach in the efficient and stereocontrolled synthesis of complex natural products.

Application AreaSynthetic Role of N-Boc-Thiazolidine-2-CarboxylateExample Transformation
Advanced Heterocycles Masked aldehyde precursorRing-opening to form an aldehyde for oxime ligation researchgate.net
Advanced Heterocycles Versatile heterocyclic scaffoldOxidation to 2-thiazolines researchgate.net
Natural Products Chiral building blockCore scaffold for the synthesis of molecules like (+)-biotin researchgate.net

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. rroij.com N-Boc-thiazolidine-2-carboxylate derivatives play a crucial role in this field by providing rigid structural elements that can replace or modify native amino acid residues. researchgate.net

The biological activity of many peptides is dependent on their adoption of a specific three-dimensional conformation, such as a β-turn or α-helix. The inherent flexibility of the peptide backbone often makes it difficult to maintain this active conformation. The rigid five-membered ring of the thiazolidine system can be incorporated into a peptide chain to act as a conformational lock.

Research has shown that thiazolidine-based scaffolds can be synthesized from amino acids to create conformationally constrained building blocks. researchgate.net These scaffolds have a high propensity to induce specific secondary structures, particularly β-turns. researchgate.net By replacing a segment of a peptide with an N-Boc-thiazolidine-2-carboxylate derived unit, chemists can force the resulting peptidomimetic into a desired bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target.

The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for creating peptidomimetics with novel properties. mdpi.com These unnatural building blocks can alter the chemical and physical properties of a peptide, for example, by obstructing hydrolysis by proteases. mdpi.com

Thiazolidine-2-carboxylic acid is recognized as a structural analog of the canonical amino acid proline. nih.gov The substitution of the β-methylene group of proline with a sulfur atom leads to β-thiaproline (thiazolidine-2-carboxylic acid). nih.gov By incorporating N-Boc-thiazolidine-2-carboxylate into a peptide during solid-phase synthesis, a non-canonical proline analog is introduced. This substitution can significantly influence the peptide's structure and stability. The presence of the sulfur atom and the altered ring pucker compared to proline can lead to unique conformational preferences and improved resistance to enzymatic degradation, making it a valuable tool for modifying peptide-based drug candidates.

Peptidomimetic StrategyFunction of Thiazolidine MoietyOutcome
Conformational Constraint Acts as a rigid scaffold within the peptide backboneInduces specific secondary structures like β-turns researchgate.net
Non-Canonical Residue Serves as a proline analog (β-thiaproline) nih.govEnhances proteolytic stability and introduces novel structural properties mdpi.com

Chiral Auxiliaries and Inducers in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a specific stereoisomer of a chiral compound, is critical in pharmacology. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. N-Boc-thiazolidine-2-carboxylate derivatives are precursors to highly effective chiral auxiliaries.

Close relatives, such as oxazolidine-2-thiones and thiazolidine-2-thiones, have become popular and powerful chiral auxiliaries. mdpi.com These can be derived from amino alcohols, which are structurally similar to the cysteine-derived thiazolidine ring. The effectiveness of these auxiliaries stems from the rigid heterocyclic structure that creates a biased chiral environment, effectively shielding one face of a reactive group (e.g., an enolate) and allowing a reagent to attack only from the less hindered face. This process leads to the formation of one stereoisomer in high excess.

A key advantage of thiazolidine-2-thione auxiliaries is that their removal after the desired chiral transformation is often easier to accomplish than with the more traditional oxazolidinone-based systems. mdpi.com Furthermore, novel cysteine-derived auxiliaries have been developed that leverage intramolecular acyl transfer processes to release the synthesized chiral product under mild conditions. digitellinc.com This demonstrates the utility of the thiazolidine framework not only in directing stereochemistry but also in facilitating the subsequent recovery of the valuable, newly formed chiral molecule.

Enantioselective Methodologies

One of the significant applications of N-Boc-thiazolidine derivatives is in enantioselective reactions where a prochiral substrate is converted into a chiral product with a preference for one enantiomer. A notable example involves the use of lithiated N-Boc-thiazolidine as a chiral formyl anion equivalent.

In a key study, the enantioselective addition of lithiated N-Boc-thiazolidine to various aldehydes was investigated. nii.ac.jp The reaction, when carried out in the presence of the chiral ligand (-)-sparteine, proceeds through a dynamic thermodynamic resolution pathway to afford the corresponding alcohol adducts with high enantioselectivity. nii.ac.jp

The process begins with the deprotonation of N-Boc-thiazolidine using n-butyllithium (n-BuLi) at low temperatures (-78 °C). The addition of (-)-sparteine to the resulting lithiated species forms a chiral complex. Subsequent reaction with an aldehyde yields a mixture of syn and anti diastereomeric alcohols, both of which are formed in high enantiomeric excess (ee). nii.ac.jp

The results of the reaction with a range of aromatic aldehydes are summarized in the table below. The product alcohols were converted to their corresponding acetates for easier separation and analysis of diastereomeric ratios and enantiomeric excess.

Table 1: Enantioselective Addition of Lithiated N-Boc-thiazolidine to Aromatic Aldehydes
AldehydeProductYield (%)syn:anti RatioEnantiomeric Excess (ee, %) of syn-isomerEnantiomeric Excess (ee, %) of anti-isomer
Benzaldehyde2b7442:589388
p-Tolualdehyde3b7244:569192
p-Anisaldehyde4b7844:568991
p-Chlorobenzaldehyde5b7546:549092
1-Naphthaldehyde6b6841:598593
2-Naphthaldehyde7b7143:578890

Data sourced from a study on the reaction of lithiated N-Boc-thiazolidine with various aldehydes in the presence of (-)-sparteine. nii.ac.jp

Generally, the anti-isomers were produced with slightly higher enantiomeric purity than the syn-isomers, with the exception of the product derived from benzaldehyde. nii.ac.jp These highly enantioenriched products can be further transformed into optically active 1,2-ethanediols, demonstrating the utility of this methodology in asymmetric synthesis. nii.ac.jp

Diastereoselective Transformations Guided by Thiazolidine Stereocenters

In diastereoselective transformations, the existing stereocenters within the N-Boc-thiazolidine-2-carboxylate molecule are utilized to control the stereochemical outcome of reactions at other positions. The rigid conformation of the thiazolidine ring can effectively shield one face of the molecule, directing the approach of reagents to the opposite, less sterically hindered face. This substrate-controlled stereochemical induction is a powerful tool in asymmetric synthesis.

While specific examples detailing diastereoselective transformations guided by the stereocenters of Methyl N-Boc-thiazolidine-2-carboxylate are not extensively documented in the reviewed literature, the principle can be illustrated by related systems. For instance, the stereoselective conversion of thiazolidine derivatives, derived from L-cysteine, into chiral bicyclic products highlights the influence of the inherent stereochemistry. rsc.org In these transformations, the configuration of the stereogenic centers in the starting thiazolidine dictates the stereochemistry of the newly formed rings.

The general strategy involves the functionalization of the thiazolidine ring or its substituents, where the chiral scaffold of the thiazolidine directs the formation of new stereocenters with a high degree of diastereoselectivity. This approach is fundamental in the synthesis of complex molecules where the relative stereochemistry of multiple chiral centers is crucial.

Theoretical and Computational Investigations of N Boc Thiazolidine 2 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of N-Boc-thiazolidine derivatives. These methods allow for the detailed investigation of electronic structure, reactivity, and spectroscopic characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nitech.ac.jp

In studies of related thiazole (B1198619) and thiazolidine (B150603) derivatives, DFT calculations have been used to determine these orbital energies. nitech.ac.jprsc.org For instance, in analyses of substituted thiazolidines, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. Generally, the HOMO is distributed over the electron-rich regions, such as the sulfur atom and the thiazolidine ring, while the LUMO is localized on electron-deficient areas, often involving the carbonyl groups of the ester and the Boc-protecting group. Charge transfer within the molecule is indicated by the nature of these orbitals. rsc.org

Table 1: Illustrative Frontier Orbital Energies for a Thiazolidine System (Generic Data) This table presents generic, illustrative values to demonstrate the concept, as specific data for the target compound is not available.

Orbital Energy (eV) Description
HOMO -6.8 eV Electron-donating capability
LUMO -1.2 eV Electron-accepting capability

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule's surface. It allows for the prediction of how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP surface is color-coded, typically with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent intermediate potential values. nih.gov

For N-Boc-thiazolidine systems, the MEP would show a significant negative potential (red) around the carbonyl oxygen atoms of both the ester and the Boc group, making them sites for electrophilic interaction. The area around the nitrogen-bound proton (in the parent acid) or the sulfur atom would also show distinct potential, influencing non-covalent interactions and reactivity. acs.org Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of reaction. nih.gov

Quantum chemical calculations are widely used to predict vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of a molecule's optimized geometry, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, allowing for a direct comparison with experimental FT-IR data. nitech.ac.jpnih.gov This comparison aids in the assignment of complex spectral bands to specific molecular vibrations.

Similarly, theoretical chemical shifts (¹H and ¹³C NMR) can be calculated and compared with experimental results to confirm molecular structures. nih.gov For N-Boc-thiazolidine-2-carboxylate, DFT calculations could precisely predict the vibrational modes associated with the C=O stretch of the ester and Boc group, the C-N and C-S stretching of the ring, and the various C-H bending modes.

Conceptual DFT provides a range of "reactivity descriptors" that quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S). The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons changes. csj.jp It helps to pinpoint the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack within the molecule. researchgate.net

For a molecule like Methyl N-Boc-thiazolidine-2-carboxylate, the Fukui functions would likely identify the carbonyl carbons as primary sites for nucleophilic attack. Analysis of these indices on related systems has shown that they can successfully rationalize experimentally observed reactivities and regioselectivity in chemical reactions. csj.jpnih.gov

Molecular Dynamics and Conformational Sampling Studies

While quantum chemical calculations typically focus on a single, optimized molecular geometry (often the global minimum), molecules in reality are dynamic and exist as an ensemble of different conformations. Molecular dynamics (MD) simulations and other conformational sampling methods are used to explore this dynamic behavior over time. nih.gov

The five-membered thiazolidine ring is not planar and can adopt various "envelope" or "twist" conformations. The presence of the bulky N-Boc group and the C2-carboxylate substituent introduces significant steric considerations and further populates the conformational landscape.

Studies on related 2-aryl-N-Boc-thiazolidine carboxylic acids have shown that the molecule exists in an equilibrium between different diastereomers and conformers. rsc.org The rotation around the N-C(O) bond of the Boc group is a key factor, leading to different spatial arrangements. X-ray crystallography on these related systems has confirmed specific solid-state conformations, showing, for example, that the thiazolidine ring can adopt an envelope conformation with the sulfur atom out of the plane of the other four atoms. rsc.org Computational studies can map the potential energy surface associated with the rotation of key dihedral angles, identifying low-energy conformers and the barriers between them. This information is crucial for understanding reaction mechanisms, such as dynamic kinetic resolutions, where the relative stability and interconversion rates of conformers dictate the stereochemical outcome of a reaction. rsc.org

Table 2: Selected Bond Angles and Torsion Angles for a Related 2-aryl-N-Boc-thiazolidine-4-carboxylic Acid (Compound 13 from Wei et al., 2011) This data is for a structurally similar compound and illustrates the type of information gained from computational and X-ray studies.

Atoms Bond Angle (°) Atoms Torsion Angle (°)
C7-N1-C1 120.3 C2-S1-C1-N1 20.3
C4-S1-C1 91.9 C1-S1-C2-C3 -34.0
O3-C7-N1 120.6 S1-C2-C3-N1 37.8
C2-C3-N1 108.4 C2-C3-N1-C1 -28.9

Data sourced from a study on a related thiazolidine derivative to illustrate conformational parameters. rsc.org

Stability of Different Stereoisomers

The thiazolidine ring in this compound is a five-membered heterocycle that is non-planar. The substituents, particularly the bulky N-tert-butoxycarbonyl (N-Boc) group and the methyl carboxylate group at the C2 position, significantly influence the ring's conformation and the relative stability of its stereoisomers. The primary stereocenter is the C2 carbon, leading to (R) and (S) enantiomers.

Computational methods, primarily Density Functional Theory (DFT), are employed to determine the most stable conformations and the relative energies of these stereoisomers. nih.gov DFT calculations allow for the geometry optimization of various possible structures to find the lowest energy minima. nih.gov For thiazolidine derivatives, epimerization at the C2 position is a known phenomenon that can occur through ring-opening to form an imine intermediate, followed by re-cyclization. rsc.org However, the presence of an N-acyl or N-Boc group is known to generally suppress this C2 epimerization by delocalizing the nitrogen lone pair, thus increasing the stability of the ring.

Studies on related 5-substituted thiazolidin-4-ones have used DFT to compare the stability of different E/Z and endo/exo conformers. nih.gov A similar approach for this compound would involve calculating the total and relative Gibbs free energies for the (R) and (S) isomers and their various ring puckering conformations. The stability is dictated by minimizing steric clashes and optimizing electronic interactions. For instance, the bulky Boc group will likely prefer a pseudo-equatorial position to minimize steric hindrance.

Table 1: Illustrative DFT-Calculated Relative Energies for Stereoisomers of a Substituted Thiazolidine System

Stereoisomer/Conformer Method/Basis Set Relative Energy (kcal/mol) Note
(2R, 4R)-exo B3LYP/6-311+G(d,p) 0.00 Most stable conformer
(2S, 4R)-exo B3LYP/6-311+G(d,p) +1.85 Higher energy diastereomer
(2R, 4R)-endo B3LYP/6-311+G(d,p) +3.20 Ring pucker less favorable
(2S, 4R)-endo B3LYP/6-311+G(d,p) +4.50 Highest energy conformer

Note: This table is illustrative, based on typical energy differences found in computational studies of related thiazolidine derivatives. Actual values for this compound would require specific calculations.

Mechanistic Studies of Chemical Reactions

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions involving the thiazolidine scaffold. These studies can map out the entire reaction coordinate, identifying intermediates and transition states. A key reaction pathway for thiazolidines is acid-catalyzed ring-opening and rearrangement. rsc.org

For an N-Boc-thiazolidine derivative, this process typically begins with protonation, followed by the breaking of either the C2-S or C2-N bond to form a cationic intermediate. rsc.org Computational studies can determine which pathway is more favorable by calculating the activation energies for each step. A study on the acid-catalyzed rearrangement of N-Boc-thiazolidine derivatives demonstrated that the reaction proceeds through the formation of a cationic iminium species, which is the predominant intermediate. rsc.org

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides insight into the bond-making and bond-breaking processes. Computationally, a TS is located as a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. rsc.org

For the ring-opening of this compound, transition state analysis would involve modeling the cleavage of the C-S or C-N bond. The geometry of the calculated TS would reveal the extent of bond breaking and the positions of the atoms as they move from reactant to intermediate. For example, in an acid-catalyzed rearrangement, the calculated activation barrier between the reactant and the final product was found to be lower for one enantiomer, indicating the reaction is kinetically favored for that stereoisomer. rsc.org

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile provides quantitative data on the thermodynamics (relative energies of species) and kinetics (activation energy barriers) of the transformation.

Table 2: Example Energetic Profile for a Hypothetical Thiazolidine Isomerization Reaction

Species Description Calculated Relative Free Energy (kcal/mol)
Reactant (R)-N-Boc-thiazolidine 0.0
TS1 First Transition State (Ring-Opening) +15.2
Intermediate Iminium Cation +5.4
TS2 Second Transition State (Rearrangement) +12.8
Product Rearranged Product -3.1

Note: This table provides a hypothetical energetic profile to illustrate the data obtained from computational mechanistic studies.

Ligand-Receptor Interaction Modeling

Thiazolidine derivatives are common scaffolds in medicinal chemistry, and molecular modeling is a key tool for predicting their potential as inhibitors of biological targets like enzymes. nih.govresearchgate.net Molecular docking simulations are used to predict how this compound might bind to a receptor's active site. nih.govnih.gov

The process involves placing the ligand (the thiazolidine derivative) into the binding pocket of the receptor (e.g., a protein) in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, typically as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. impactfactor.org

Computational docking studies reveal the most energetically favorable binding poses of a ligand within a receptor's active site. nih.gov For this compound, this analysis would identify the key amino acid residues that interact with the molecule. The bulky, hydrophobic Boc group would likely favor interactions with nonpolar residues, while the ester carbonyl oxygen and the thiazolidine heteroatoms could act as hydrogen bond acceptors. bris.ac.uk

Validation of a docking protocol is often achieved by re-docking a known co-crystallized ligand into its receptor and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.gov

Table 3: Illustrative Molecular Docking Results for a Thiazolidine Ligand in a Protein Active Site

Ligand Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
This compound -8.2 Tyr222, Phe290 π-π stacking, Hydrophobic
Arg68 Hydrogen Bond (with ester C=O)
Val88, Leu90 Hydrophobic (with Boc group)
Trp87 Sulfur-π interaction (with S atom)
Reference Inhibitor -9.5 Tyr222, Phe290 π-π stacking, Hydrophobic
Arg68, Ser110 Hydrogen Bonds

Note: This table is a hypothetical representation of docking results, based on interactions commonly observed for thiazolidine-based inhibitors in various enzymes. researchgate.netbris.ac.uk

A detailed analysis of the docked complex focuses on the specific non-covalent interactions that stabilize the ligand-receptor binding. These interactions are fundamental to molecular recognition. Key interactions for a thiazolidine ligand include:

Hydrogen Bonding: The oxygen atoms of the N-Boc and methyl ester groups can act as hydrogen bond acceptors with donor residues like Arginine, Serine, or Tyrosine in the active site. researchgate.net

Hydrophobic Interactions: The tert-butyl group of the Boc protecting group and the aliphatic parts of the thiazolidine ring provide significant hydrophobic character, favoring interactions with nonpolar residues such as Leucine, Valine, and Phenylalanine. bris.ac.uk

Sulfur-π Interactions: A particularly important interaction for sulfur-containing heterocycles is the sulfur-π interaction. This involves the non-covalent interaction between the sulfur atom of the thiazolidine ring and the aromatic ring of a residue like Phenylalanine, Tyrosine, or Tryptophan. bris.ac.uk These interactions are known to be significant in stabilizing protein-ligand complexes and can contribute to inhibitor potency and selectivity. bris.ac.uk

Computational tools like Natural Bond Orbital (NBO) analysis can be used to further quantify these interactions by calculating the stabilization energy (E(2)) between donor (e.g., lone pair on oxygen) and acceptor (e.g., anti-bonding orbital of an N-H bond) orbitals. nih.govresearchgate.net

Conclusion and Future Perspectives in N Boc Thiazolidine 2 Carboxylate Research

Summary of Key Methodological Advances and Synthetic Utility

The study of thiazolidine (B150603) derivatives, including Methyl N-Boc-thiazolidine-2-carboxylate, has been significantly propelled by advancements in synthetic methodologies that offer efficiency, high yields, and stereochemical control. The core thiazolidine structure is a five-membered heterocycle containing sulfur and nitrogen atoms, which serves as a versatile scaffold in organic synthesis and medicinal chemistry. nih.gov The introduction of the N-Boc (tert-butoxycarbonyl) protecting group is a key methodological feature, preventing undesired side reactions and controlling the reactivity of the thiazolidine nitrogen. This protection strategy is crucial for subsequent functionalization and for preventing epimerization at the C-2 position. researchgate.net

Synthetic routes to the parent thiazolidine-4-carboxylic acids, from which the title compound is derived, often involve the cyclocondensation of L-cysteine with an appropriate aldehyde. nih.gov The presence of the methyl ester at the 2-carboxylate position offers a handle for further chemical transformations, such as amide bond formation or reduction to the corresponding alcohol, thereby expanding the synthetic utility of the molecule. Methodologies have been developed that are described as 'simple to replicate', enabling chemists to rapidly generate a wide array of novel derivatives. nih.gov The synthesis of related thiazolidin-4-one derivatives has also seen significant progress, with one-pot multicomponent reactions using various catalysts, including greener and nanomaterial-based approaches, becoming more prevalent. nih.govnih.gov These advances highlight a broader trend towards more efficient and environmentally benign synthetic strategies in heterocyclic chemistry, which are applicable to the synthesis and derivatization of this compound.

Emerging Trends in Thiazolidine Chemistry

The field of thiazolidine chemistry is experiencing a surge of interest, driven by the diverse pharmacological activities exhibited by its derivatives. nih.govresearchgate.net A significant emerging trend is the exploration of thiazolidine-containing compounds as ligands in coordination chemistry. The ability of thiazolidinones to form stable complexes with d-block metals is a promising area of research for designing novel therapeutic agents. acs.org Recent studies have revealed unconventional binding modes of thiazolidinone-based ligands with silver ions, including rare bridging modes, which opens up new avenues for the design of coordination complexes with unique properties. acs.orgnih.gov

Another prominent trend is the development of "click-type" reactions involving thiazolidines. The rapid and efficient reaction between 1,2-aminothiols and aldehydes under physiological conditions to form a stable thiazolidine product without the need for a catalyst presents a powerful bioorthogonal ligation strategy. rsc.org This has immense potential for the coupling of biomolecules in a biocompatible manner. rsc.org Furthermore, there is a continuous effort to synthesize novel thiazolidine derivatives with enhanced biological activities. Researchers are focusing on creating hybrids of thiazolidinones with other heterocyclic nuclei to explore new pharmacological profiles. researchgate.net The use of advanced synthetic techniques, such as microwave-assisted synthesis and the use of ionic liquids, is also becoming more common to improve reaction efficiency and yields. nih.govnih.gov

Potential for Further Exploration in Synthetic Organic Chemistry

The unique structural features of this compound present numerous opportunities for further exploration in synthetic organic chemistry. The thiazolidine ring is a key component in a variety of bioactive natural products and serves as a valuable building block in the synthesis of complex molecules. rsc.orgrsc.org The stereochemistry of the molecule, particularly when derived from chiral precursors like cysteine, makes it an attractive starting material for asymmetric synthesis.

Future research could focus on leveraging the thiazolidine scaffold for the development of novel catalysts, particularly in asymmetric catalysis, taking advantage of the sulfur and nitrogen atoms as potential coordination sites for metals. rsc.org The development of new ring-opening reactions of the thiazolidine moiety could provide access to novel functionalized amino acids and other valuable synthetic intermediates. Further exploration of multicomponent reactions involving this compound or its precursors could lead to the rapid generation of diverse molecular libraries for high-throughput screening in drug discovery. nih.govnih.gov There is also potential in the design and synthesis of novel thiazolidine-based peptidomimetics, where the constrained ring system can be used to mimic peptide secondary structures. The continued development of green and efficient synthetic methods for the preparation and modification of this and related thiazolidine derivatives will undoubtedly expand their role as versatile tools in the hands of synthetic organic chemists. nih.gov

Q & A

Q. What synthetic strategies are recommended for preparing Methyl N-Boc-thiazolidine-2-carboxylate with high enantiomeric purity?

Methodological Answer:

  • Step 1: Boc Protection of Thiazolidine
    Begin with thiazolidine-2-carboxylic acid. Use di-tert-butyl dicarbonate (Boc anhydride) in a basic environment (e.g., DMAP or TEA in THF) to protect the amine group. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
  • Step 2: Esterification
    React the Boc-protected intermediate with methyl iodide in the presence of a mild base (e.g., K₂CO₃) in DMF. Optimize temperature (0–25°C) to avoid racemization. Confirm product formation via 1H^1H NMR (δ 1.45 ppm for Boc methyl groups, δ 3.75 ppm for methoxy) .
  • Enantiomeric Purity:
    Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol gradient) to verify >99% ee. Compare retention times with racemic standards .

Q. How can researchers efficiently purify this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction:
    Partition the crude product between ethyl acetate and 1M HCl to remove unreacted Boc anhydride. Wash with brine to eliminate polar impurities.
  • Column Chromatography:
    Use silica gel (60–120 mesh) with a gradient of 10–30% ethyl acetate in hexane. Monitor fractions by LC-MS (expected [M+H]⁺ = 248.1) .
  • Recrystallization:
    Dissolve in minimal hot ethanol, then cool to 4°C for crystallization. Characterize purity via melting point (lit. ~120–122°C) and 13C^{13}C NMR (distinct carbonyl signals at δ 170–175 ppm) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported NMR data for this compound across literature sources?

Methodological Answer:

  • Contradiction Analysis:
    Discrepancies often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or pH-dependent conformational changes. For example, thiazolidine ring puckering alters 1H^1H NMR coupling constants (J = 3–5 Hz for axial vs. equatorial protons) .
  • Validation Protocol:
    • Acquire NMR spectra in multiple solvents (CDCl₃, DMSO-d₆) and temperatures (25°C vs. 40°C).
    • Compare with computational models (DFT at B3LYP/6-31G* level) to predict chemical shifts.
    • Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What mechanistic insights guide the stability of this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions:
    The Boc group is labile in strong acids (e.g., TFA), cleaving via protonation of the tert-butyl carbonyl. Monitor degradation by LC-MS (loss of 100 Da fragment corresponding to Boc). Stabilize with buffered solutions (pH > 4) .
  • Basic Conditions:
    The ester group undergoes hydrolysis in NaOH (0.1M, 25°C). Use 1H^1H NMR to track methoxy signal disappearance (δ 3.75 ppm). For controlled deprotection, employ enzymatic methods (e.g., lipases in aqueous/organic biphasic systems) .
  • Thermal Stability:
    Conduct TGA/DSC to identify decomposition onset (~180°C). Store at –20°C under argon to prevent oxidative degradation .

Data-Driven Research Challenges

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:

  • DFT Calculations:
    Model the thiazolidine ring’s transition states using Gaussian 16 at the M06-2X/def2-TZVP level. Focus on nucleophilic attack at the sulfur atom (e.g., by Grignard reagents). Compare activation energies (ΔG‡) for different nucleophiles .
  • Experimental Validation:
    Perform kinetic studies (UV-Vis or 19F^{19}F NMR for fluorine-tagged derivatives) to correlate computed ΔG‡ with observed rate constants. Use Eyring plots to confirm entropy/enthalpy contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.